Rocastine fumarate
Description
Structure
2D Structure
Properties
CAS No. |
91833-50-0 |
|---|---|
Molecular Formula |
C17H23N3O5S |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5-thione |
InChI |
InChI=1S/C13H19N3OS.C4H4O4/c1-15(2)8-6-10-9-16(3)13(18)11-5-4-7-14-12(11)17-10;5-3(6)1-2-4(7)8/h4-5,7,10H,6,8-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
LZFCSDIBLCSFAK-WLHGVMLRSA-N |
SMILES |
CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Other CAS No. |
115609-60-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(2-(dimethylamino)ethyl)-2,3-dihydro-4-methylpyrido(3,2-f)-1,4-oxazepine-5(4H)-thione AHR 11325 AHR-11325 rocastine rocastine fumarate rocastine hydrochloride, hydrate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Rocastine Fumarate
Advanced Synthetic Pathways for Rocastine (B10874) Fumarate (B1241708)
The synthesis of Rocastine involves the construction of a unique tricyclic pyrido[3,2-f]-1,4-oxazepine core. The methodologies employed are designed to control the stereochemistry of the final compound, which is critical for its antihistaminic activity.
The general synthetic route to Rocastine and its optical isomers relies on readily available and resolvable precursor compounds. acs.org The choice of precursor is fundamental to establishing the absolute configuration of the target molecule.
Key precursors and intermediates in the synthesis of Rocastine are detailed below:
| Compound Name | Role in Synthesis | Reference |
| (S)-Malic acid | Commercially available chiral starting material for the synthesis of the (S)-isomer of 1-methyl-3-pyrrolidinol (B22934). | acs.org |
| 1-methyl-3-pyrrolidinol | A key chiral building block. It is readily resolved via tartrate salts to provide access to specific enantiomers. | acs.org |
| 2-(2-chloroethyl)-3,4-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepin-5(2H)-one | A crucial reaction intermediate formed during the construction of the oxazepine ring system. | acs.org |
The synthesis begins with a chiral precursor, such as resolved 1-methyl-3-pyrrolidinol, to ensure the desired stereochemistry in the final product. acs.org For instance, the S-isomer of 1-methyl-3-pyrrolidinol can be prepared from commercially available (S)-malic acid. acs.org The subsequent steps are designed to build the heterocyclic core without altering the chiral center. acs.org
A critical step in the synthesis of Rocastine is the formation of the seven-membered oxazepine ring. This is typically achieved through an intramolecular cyclization reaction. While the specific mechanism for Rocastine is part of a broader synthetic strategy for pyrido[3,2-f]-1,4-oxazepines, such cyclizations are fundamental in heterocyclic chemistry for creating ring systems. acs.orgbeilstein-journals.orgnih.gov In the synthesis of related heterocyclic structures, cascade cyclizations and other intramolecular reactions are employed to efficiently construct complex molecular architectures. rsc.orgresearchgate.netrsc.org The general approach for Rocastine involves building the pyrido-oxazepine framework from precursor molecules that contain the necessary functional groups positioned to react and form the heterocyclic ring. acs.org
Stereoselectivity is paramount in the synthesis of Rocastine, as the biological activity resides almost exclusively in one enantiomer. nih.gov The synthetic strategy is therefore inherently stereoselective.
Stereoselective Synthesis : The synthesis of the optically active isomers of Rocastine is accomplished by starting with a resolved chiral material, such as a specific enantiomer of 1-methyl-3-pyrrolidinol. acs.org The subsequent reaction sequence is carefully designed to proceed without cleaving any bonds connected to the asymmetric carbon atom. acs.org This approach ensures that the absolute configuration of the starting material is transferred directly to the final product, establishing its stereochemistry. acs.org This method has been used to prepare enantiomers of Rocastine with an enantiomeric purity exceeding 99.9%. nih.gov
Regioselectivity : The regioselectivity of the synthesis ensures the correct formation of the pyrido[3,2-f]-1,4-oxazepine ring system. The intramolecular cyclization step is controlled to ensure the ether linkage and the amide bond form at the correct positions on the pyridine (B92270) ring, leading to the desired heterocyclic structure.
Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies
To explore the structure-activity relationship (SAR) of Rocastine, various analogues have been synthesized. These studies involve the preparation of optical isomers and modifications to the core structure and side chains to determine the key molecular features responsible for its high affinity and selectivity for the H1 receptor.
The profound difference in activity between the enantiomers of Rocastine necessitated their individual synthesis and study. nih.gov
Synthesis from Chiral Precursors : As described previously, the primary method for obtaining pure enantiomers is through stereoselective synthesis starting from resolved precursors. acs.org The general synthetic route is adaptable for producing either the (R) or (S) isomer by selecting the appropriate starting enantiomer of 1-methyl-3-pyrrolidinol. acs.org
Enantiomer Separation (Resolution) : While direct synthesis is preferred, racemic mixtures can be separated into their constituent enantiomers through a process called resolution. lumenlearning.com A common method involves reacting the racemic mixture with an enantiomerically pure chiral reagent to form a mixture of diastereomers. lumenlearning.comjackwestin.com Diastereomers have different physical properties, allowing them to be separated by techniques like fractional crystallization or chromatography. jackwestin.com Following separation, the chiral reagent is removed to yield the pure enantiomers. lumenlearning.com Chiral chromatography, which uses a chiral stationary phase, is another powerful technique for the direct separation of enantiomers. jackwestin.comrsc.org
Research has shown that for Rocastine and its analogues, the compounds with the (R) configuration at the 2-position of the oxazepine ring are at least 300 times more potent as H1 antagonists than their corresponding (S) isomers. nih.gov
| Rocastine Isomer | Relative Potency | Reference |
| (R)-Rocastine | High | nih.gov |
| (S)-Rocastine | Low (at least 300x less potent than R-isomer) | nih.gov |
Modifications to the tricyclic core and the dimethylaminoethyl side chain of Rocastine have been explored to understand the SAR and potentially develop improved analogues. acs.orgnih.gov
Core Structure Modifications : Alterations to the pyrido[3,2-f]-1,4-oxazepine ring system can have a significant impact on activity. SAR studies of Rocastine analogues help to map the binding requirements of the histamine (B1213489) H1 receptor. acs.org Molecular modeling suggests that the boat-like conformation of the oxazepine ring is a likely binding conformer. nih.gov
Side Chain Modifications : The 2-[2-(dimethylamino)ethyl] side chain plays a critical role in receptor binding. Modifications to this chain, such as altering its length or the terminal amino group, can affect binding affinity and intrinsic activity. nih.govnih.gov Studies on other compounds have shown that such modifications are a common strategy to optimize the pharmacokinetic and pharmacodynamic properties of a drug candidate. mdpi.com For Rocastine, the protonated amine function of this side chain is believed to be a key point of interaction with the H1 receptor. nih.gov
These SAR studies are essential for rational drug design, providing insights that guide the synthesis of new derivatives with potentially enhanced therapeutic profiles. nih.gov
Exploration of Fumarate Salt Counterpart Influence on Compound Properties
The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical step in drug development, as the counterion can significantly influence the physicochemical and biopharmaceutical properties of the drug. researchgate.netnih.gov For Rocastine, the fumarate salt was selected, and while specific comparative studies detailing the influence of the fumarate counterpart on Rocastine's properties versus other salts or the free base are not extensively available in public literature, the choice of fumaric acid as a salt-forming agent is a well-established strategy in the pharmaceutical industry to enhance desirable characteristics of a drug substance. researchgate.netnih.gov
General Influence of Fumarate on Compound Properties
In the broader context of pharmaceutical sciences, the use of fumarate as a counterion has been shown to confer several advantages to APIs. These general principles, while not specific to Rocastine, provide a scientific basis for the selection of its fumarate salt form.
Crystallinity and Stability: The formation of a crystalline salt is often a primary objective in drug development to ensure batch-to-batch consistency and predictable physical properties. Amorphous forms of drugs can be prone to instability and conversion to less soluble crystalline forms over time. researchgate.net The fumarate salt of the investigational drug AZD5329, for instance, was found to be anhydrous with reproducible crystallization, which is a favorable characteristic for a solid dosage form. nih.gov Generally, fumarate salts can lead to the formation of a stable crystal lattice, which can improve the chemical and physical stability of the compound. researchgate.net
Solubility and Dissolution Rate: For orally administered drugs, the rate at which the drug dissolves in the gastrointestinal fluid is often the rate-limiting step for absorption. Salt formation is a common technique to increase the aqueous solubility and dissolution rate of poorly soluble basic drugs. nih.gov Studies on other compounds, such as perphenazine, have demonstrated that the formation of fumaric acid salts can lead to improved solubility and a faster dissolution rate compared to the free base. rsc.org While highly soluble salts like fumarates can enhance dissolution, they have also been associated with potential for gastrointestinal irritation in some cases, as observed with alprenolol. bjcardio.co.uk
Hygroscopicity: Hygroscopicity, the tendency of a substance to absorb moisture from the air, is an undesirable property in a drug substance as it can affect its stability, flowability, and manufacturability. The selection of a suitable counterion can mitigate this issue. In the case of AZD5329, its fumarate salt was found to have acceptable hygroscopicity, contributing to its suitability for further development. nih.gov
Illustrative Data on the Influence of Fumarate Salts on API Properties
While specific data for Rocastine fumarate is not available, the following table summarizes the observed effects of fumarate salt formation on the properties of other active pharmaceutical ingredients, illustrating the potential benefits of this approach.
| Property | General Influence of Fumarate Salt Formation | Example Compound | Citation |
| Crystallinity | Can promote the formation of a stable, crystalline solid. | AZD5329 | nih.gov |
| Solubility | Generally increases aqueous solubility compared to the free base. | Perphenazine | rsc.org |
| Dissolution Rate | Often enhances the rate of dissolution. | Perphenazine | rsc.org |
| Stability | Can improve both chemical and physical stability. | General Principle | researchgate.net |
| Hygroscopicity | Can lead to a non-hygroscopic or acceptably hygroscopic solid form. | AZD5329 | nih.gov |
It is important to emphasize that these are general observations, and the actual influence of the fumarate counterpart on the properties of Rocastine would need to be confirmed through direct experimental studies comparing this compound with its free base and other salt forms. The selection of the fumarate salt for Rocastine was likely the result of such a salt screening process, which aims to identify the optimal salt form with the most favorable balance of physicochemical and biopharmaceutical properties for its intended therapeutic use. nih.gov
Molecular and Cellular Pharmacology of Rocastine Fumarate
H1 Receptor Antagonism: Mechanistic Insights at the Molecular Level
Rocastine (B10874) fumarate (B1241708) exerts its primary pharmacological effect through competitive antagonism of the histamine (B1213489) H1 receptor. The specifics of this interaction, from binding kinetics to the modulation of downstream signaling, define its efficacy and clinical profile.
Receptor Binding Kinetics and Affinity Studies for H1 Receptor
While specific kinetic parameters such as association (k_on) and dissociation (k_off) rate constants for rocastine at the H1 receptor are not extensively detailed in publicly available literature, its high potency suggests a strong binding affinity. The antihistaminic activity of rocastine has been assessed through its ability to inhibit [3H]mepyramine binding to the guinea pig cortex, a standard radioligand binding assay for the H1 receptor. nih.gov This inhibition indicates a direct competition for the same binding site as mepyramine, a classic H1 antagonist.
Studies on the enantiomers of rocastine have revealed significant stereoselectivity in binding, with the (R)-enantiomer being at least 300 times more potent than the (S)-isomer in inhibiting [3H]mepyramine binding. nih.gov This highlights the specific molecular recognition of rocastine at the H1 receptor.
Allosteric Modulation and Conformational Dynamics at the H1 Receptor
Conformational analysis and molecular modeling studies have provided insights into the likely binding conformation of rocastine at the histamine H1 receptor. It is proposed that rocastine adopts a conformation where the pyridine (B92270) ring, ether oxygen, and the protonated amine group are positioned in a manner similar to the probable binding conformations of classical antihistamines. nih.gov The predicted conformation involves a boat-like structure in the oxazepine ring, with the side chain in a quasi-equatorial position and folded back towards the ring. nih.gov This specific three-dimensional arrangement is believed to be crucial for its high-affinity interaction with the receptor.
There is currently no direct evidence to suggest that rocastine fumarate acts as an allosteric modulator of the H1 receptor. Its competitive binding profile in radioligand assays suggests it functions as an orthosteric antagonist, directly blocking the histamine binding site.
Signaling Pathway Inhibition Downstream of H1 Receptor Activation
The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Activation of the H1 receptor by histamine leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Investigation of Receptor Selectivity and Specificity Profile
A critical aspect of the pharmacological profile of any drug is its selectivity for its intended target. This compound has been evaluated for its interaction with other neurotransmitter receptors to determine its specificity.
Evaluation of Interaction with Other Neurotransmitter Receptors (e.g., anticholinergic, antiadrenergic, antiserotonergic)
In vitro studies have demonstrated that rocastine possesses a high degree of selectivity for the histamine H1 receptor. Research indicates that rocastine has no significant anticholinergic, antiadrenergic, or antiserotonergic properties. nih.gov This lack of affinity for muscarinic, adrenergic, and serotonin (B10506) receptors is a key feature that distinguishes it from many first-generation antihistamines, which often exhibit undesirable side effects due to their interaction with these other receptor systems.
| Receptor Type | This compound Interaction |
| Anticholinergic (Muscarinic) | None reported in vitro nih.gov |
| Antiadrenergic | None reported in vitro nih.gov |
| Antiserotonergic | None reported in vitro nih.gov |
Comparative Analysis of Receptor Binding Profiles with Other Antihistamines
When compared to other antihistamines, rocastine's receptor binding profile underscores its selectivity. First-generation antihistamines, such as diphenhydramine (B27) and chlorpheniramine, are known to have significant anticholinergic and other off-target activities. In contrast, rocastine, similar to many second-generation antihistamines, exhibits a more focused interaction with the H1 receptor.
Potential Beyond H1 Receptor: Exploration of Additional Molecular Targets and Biological Pathways
While Rocastine is characterized primarily as a potent and selective H1-antagonist, the presence of the fumarate salt moiety suggests the potential for additional pharmacological activities independent of histamine receptor blockade. nih.govnih.gov The biological actions of fumarates are an active area of research, particularly in the fields of immunology and neurology. This section explores the hypothesized molecular and cellular effects of this compound that may extend beyond its primary antihistaminic function, drawing parallels from the established activities of other fumarate-containing compounds.
Investigation of Platelet-Activating Factor (PAF) Receptor Interactions (Drawing parallels from related fumarates)
Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a wide range of inflammatory and allergic processes, including platelet aggregation, vasodilation, and increasing vascular permeability. nih.govmdpi.com Its effects are mediated through a specific G-protein-coupled receptor, the PAF receptor (PAFR). nih.gov Given that both histamine and PAF are key mediators in allergic reactions, compounds that can antagonize both receptors are of significant therapeutic interest. mdpi.commedex.com.bd
A notable parallel can be drawn from the compound Rupatadine fumarate. Rupatadine is a second-generation antihistamine that possesses a dual mechanism of action, acting as an antagonist for both the histamine H1 receptor and the PAF receptor. researchgate.netmdpi.com This dual antagonism is considered to contribute to its broad anti-allergic and anti-inflammatory efficacy, as it can block the effects of two major pro-inflammatory mediators. medex.com.bd
While there is no direct evidence of Rocastine itself binding to the PAF receptor, its formulation as a fumarate salt, similar to Rupatadine, opens a line of inquiry. The potential for this compound to exhibit any level of PAF receptor antagonism, in addition to its potent H1 blockade, would constitute a significant expansion of its pharmacological profile, suggesting a more comprehensive approach to managing allergic inflammation than H1 antagonism alone. mdpi.com
Elucidation of Effects on Immune Cell Modulation and Inflammatory Mediator Release
The potential for this compound to activate the Nrf2 pathway, inhibit NF-κB, and possibly antagonize the PAF receptor suggests that it could modulate the function of various immune cells and suppress the release of inflammatory mediators.
Modulation via Fumarate Moiety:
The immunomodulatory effects of fumarates are well-documented. DMF has been shown to reduce the infiltration of neutrophils and T cells and decrease the number of activated microglia and macrophages in inflammatory models. nih.gov By activating the Nrf2 pathway, the fumarate moiety can indirectly suppress inflammation by reducing the oxidative stress that often triggers inflammatory cascades. mdpi.com Furthermore, direct inhibition of the NF-κB pathway would substantially decrease the production and release of a host of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other mediators from immune cells like macrophages and lymphocytes. nih.govnih.govnih.gov
Modulation via Potential PAF Antagonism:
Antagonism of the PAF receptor has profound effects on inflammatory processes. PAF is a key trigger for the degranulation of mast cells and can stimulate the release of histamine and other pre-formed mediators. mdpi.com It also stimulates eosinophils and neutrophils. nih.gov A compound with PAF-antagonist properties, such as Rupatadine, can inhibit mast cell degranulation and the release of cytokines like Tumor Necrosis Factor-alpha (TNF-α). medex.com.bd Therefore, if this compound possesses any PAF receptor blocking activity, it could further stabilize mast cells and other immune cells, preventing the release of a broad spectrum of inflammatory substances beyond what is achieved by H1 receptor blockade alone. nih.gov
| Immune Cell/Mediator | Hypothesized Effect of this compound | Potential Underlying Mechanism(s) |
|---|---|---|
| Mast Cells | Inhibition of degranulation and mediator release | H1 receptor antagonism; Potential PAF receptor antagonism. medex.com.bd |
| T-Cells / Neutrophils | Reduced infiltration and activation | Fumarate-mediated immunomodulation (NF-κB inhibition). nih.gov |
| Macrophages / Microglia | Decreased activation | Fumarate-mediated immunomodulation. nih.gov |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Decreased release | NF-κB inhibition; Nrf2 activation; Potential PAF antagonism. nih.govmedex.com.bdnih.gov |
| Reactive Oxygen Species (ROS) | Reduced levels | Nrf2 pathway activation leading to increased antioxidant enzymes. mdpi.com |
Preclinical Research and in Vitro Pharmacological Evaluations of Rocastine Fumarate
Pharmacological Studies in Animal Models
Animal models are essential for evaluating the in vivo efficacy of a drug candidate. For antihistamines, models that mimic allergic reactions are particularly relevant. Rocastine (B10874) has been evaluated in guinea pig models of histamine-induced responses and allergic phenomena.
In one key study, Rocastine was shown to be effective in protecting guinea pigs from a lethal dose of histamine (B1213489). nih.gov Furthermore, it demonstrated protective effects against collapse induced by aerosolized antigen in sensitized guinea pigs. nih.gov These findings indicate that Rocastine can effectively antagonize the effects of histamine in vivo and mitigate the physiological consequences of an allergic challenge.
To understand the therapeutic potential of a new drug, it is often compared to existing standard treatments. The efficacy and onset of action of Rocastine have been compared with several reference antihistamines in animal models.
When challenged with a lethal dose of histamine, Rocastine was found to be as effective as brompheniramine, chlorpheniramine, pyrilamine (B1676287), and promethazine, and superior to astemizole, diphenhydramine (B27), terfenadine, and oxatomide (B1677844) based on the oral protective dose (PD50) at 1 hour. nih.gov
A notable feature of Rocastine is its rapid onset of action. It was found to be as effective with a 15-minute pretreatment time as it was with a 1-hour pretreatment time. nih.gov This is in contrast to terfenadine, which showed a significantly lower potency at 15 minutes compared to 1 hour. nih.gov
Against aerosolized histamine, Rocastine was found to be more potent than pyrilamine in preventing prostration at 1 and 3-hour pretreatment times and equipotent at 6 hours. nih.gov In the model of antigen-induced collapse, Rocastine was approximately 36 times more potent than diphenhydramine and as potent as oxatomide and terfenadine. nih.gov
Table 2: Comparative Efficacy of Rocastine and Reference Antihistamines in Guinea Pig Models
| Antihistamine | Efficacy vs. Histamine-Induced Lethality (1 hr oral PD50) | Efficacy vs. Antigen-Induced Collapse (1 hr PD50) | Onset of Action (15 min vs 1 hr PD50) |
| Rocastine | As effective as brompheniramine, chlorpheniramine, pyrilamine, promethazine; Superior to astemizole, diphenhydramine, terfenadine, oxatomide | ~36x more potent than diphenhydramine; As potent as oxatomide and terfenadine | Rapid (0.13 mg/kg at 15 min vs 0.12 mg/kg at 1 hr) |
| Terfenadine | Less effective than Rocastine | As potent as Rocastine | Slower (44.0 mg/kg at 15 min vs 1.93 mg/kg at 1 hr) |
| Diphenhydramine | Less effective than Rocastine | Less potent than Rocastine | Not specified |
| Oxatomide | Less effective than Rocastine | As potent as Rocastine | Not specified |
This table summarizes the comparative efficacy and onset of action of Rocastine relative to other well-known antihistamines in preclinical animal models.
Behavioral and Electrophysiological Studies in Animal Models to Assess Central Nervous System Effects
Preclinical evaluation of novel H1-antihistamines, such as Rocastine Fumarate (B1241708), places a significant emphasis on characterizing their potential effects on the central nervous system (CNS). Historically, first-generation antihistamines were known for their sedative properties, a side effect stemming from their ability to cross the blood-brain barrier and interact with H1 receptors in the brain. nih.gov Consequently, a crucial development goal for second-generation antihistamines has been to minimize or eliminate these CNS effects. nih.gov
Behavioral studies in animal models are fundamental in assessing the sedative profile of a new compound. While specific studies on Rocastine Fumarate are not publicly available, the established methodologies for evaluating other second-generation antihistamines provide a clear framework. These studies often involve monitoring locomotor activity, coordination, and cognitive function in rodents. For instance, a lack of significant alteration in spontaneous movement or performance in tasks like the rotarod test would suggest a low propensity for sedation. researchgate.net Studies on other non-sedating antihistamines have demonstrated their minimal impact on these behavioral parameters compared to older, sedating compounds. researchgate.net
Electrophysiological studies offer a more direct measure of a drug's impact on neuronal activity. Techniques such as electroencephalography (EEG) in animal models can detect changes in brain wave patterns associated with drowsiness or altered sleep-wake cycles. nih.gov For a non-sedating antihistamine, it would be hypothesized that this compound would not produce the characteristic EEG signatures of sedation seen with first-generation agents. Furthermore, ex vivo studies measuring the occupancy of H1 receptors in the brain after drug administration are critical. nih.gov A low level of brain H1 receptor occupancy is a key characteristic of non-sedating antihistamines and is a strong predictor of a favorable CNS safety profile. vu.nl For example, preclinical comparisons have shown that second-generation antihistamines like ebastine (B1671034) exhibit significantly less binding to cortical H1 receptors compared to sedative antihistamines. nih.gov
The following table summarizes the typical preclinical study designs used to assess the CNS effects of second-generation H1-antihistamines, which would be applicable to the investigation of this compound.
| Study Type | Animal Model | Key Parameters Measured | Objective |
| Locomotor Activity | Mouse, Rat | Total distance traveled, rearing frequency, ambulatory time | To assess for sedative or stimulant effects on spontaneous movement. |
| Rotarod Test | Mouse, Rat | Latency to fall from a rotating rod | To evaluate effects on motor coordination and balance. |
| Cognitive Function (e.g., Morris Water Maze) | Rat, Mouse | Escape latency, path length to find a hidden platform | To assess for impairment of learning and memory. |
| Electroencephalography (EEG) | Rat, Guinea Pig | Changes in sleep-wake patterns, spectral analysis of brain waves | To directly measure drug-induced changes in brain electrical activity related to sedation. |
| Brain H1 Receptor Occupancy | Rat, Mouse | Percentage of H1 receptors bound by the drug in the cerebral cortex | To quantify the extent of CNS penetration and target engagement. |
Investigation of Anti-inflammatory and Immunomodulatory Properties in Relevant Animal Models (Drawing parallels from other fumarates)
While this compound's primary mechanism of action is H1-receptor antagonism, its fumarate moiety suggests the potential for additional anti-inflammatory and immunomodulatory effects, a characteristic well-documented for other fumaric acid esters (FAEs) like dimethyl fumarate (DMF) and its active metabolite, monomethyl fumarate (MMF). gdvdc.com Preclinical animal models are essential for exploring these potential properties.
Drawing parallels from extensive research on DMF, a key pathway implicated in its anti-inflammatory and neuroprotective effects is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway. researchgate.net In various animal models of neuroinflammation and oxidative stress, DMF has been shown to upregulate Nrf2 and its downstream antioxidant enzymes, leading to cellular protection. researchgate.net For instance, in models of experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis, DMF treatment ameliorated disease severity, which was associated with reduced inflammation and demyelination in the CNS. researchgate.net
The immunomodulatory actions of FAEs have also been demonstrated in vivo. Studies have shown that DMF can modulate the immune response by shifting the balance from pro-inflammatory T-helper 1 (Th1) and Th17 cells to anti-inflammatory T-helper 2 (Th2) cells. ace-therapeutics.com Furthermore, DMF has been observed to reduce the infiltration of inflammatory cells into target tissues. researchgate.net In a rat model of experimental autoimmune neuritis, DMF treatment led to an increase in regulatory T cells in the gut-associated lymphoid tissue, highlighting a novel immunomodulatory effect. nih.gov
Given this precedent, investigations into this compound would likely employ similar animal models of inflammation. The table below outlines potential preclinical models and the key inflammatory and immune markers that would be assessed, based on findings from other fumarates.
| Animal Model | Disease Modeled | Potential Effects of this compound (based on other fumarates) | Key Markers for Evaluation |
| Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis | Reduced clinical severity, decreased CNS inflammation and demyelination. researchgate.net | Nrf2 activation, HO-1 expression, reduction in pro-inflammatory cytokines (e.g., IL-17A, GM-CSF), decreased macrophage/microglia infiltration. researchgate.net |
| Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Attenuation of joint swelling, reduced cartilage and bone erosion. | Serum levels of pro-inflammatory cytokines (TNF-α, IL-6), histological assessment of joint inflammation. |
| LPS-Induced Systemic Inflammation | Sepsis/Systemic Inflammation | Decreased production of systemic pro-inflammatory cytokines. ijpsr.com | Plasma levels of TNF-α, IL-1β, and IL-6. |
| Stroke Model (e.g., MCAO) | Ischemic Stroke | Reduced infarct volume, improved neurological function. researchgate.net | Nrf2 and HO-1 induction, reduced infiltration of neutrophils and T cells, decreased activated microglia/macrophages. researchgate.netresearchgate.net |
These studies would be crucial in determining if this compound possesses a dual mechanism of action, combining H1-antihistamine activity with the broader anti-inflammatory and immunomodulatory properties characteristic of the fumarate class of compounds.
Development and Refinement of Animal Models for Studying this compound's Mechanisms
The preclinical assessment of this compound's efficacy and mechanism of action necessitates the use of well-established and refined animal models that recapitulate the key features of allergic diseases such as allergic rhinitis and urticaria. ijpsr.com The development of these models has evolved to provide more clinically relevant and reproducible systems for evaluating novel antihistamines.
For allergic rhinitis, rodent models, particularly in mice and guinea pigs, are commonly used. nih.gov These models typically involve sensitization with an allergen, such as ovalbumin or house dust mite extract, followed by intranasal challenge to elicit allergic symptoms. nih.gove-ceo.org The refinement of these models includes the use of specific, clinically relevant allergens and the objective measurement of outcomes beyond simple observation. Key endpoints in these models include the quantification of sneezing and nasal rubbing, as well as immunological and histopathological analyses. e-ceo.org This involves measuring levels of allergen-specific IgE, inflammatory cell infiltration (especially eosinophils) in the nasal mucosa, and the expression of Th2 cytokines like IL-4 and IL-5. e-ceo.org The BALB/c mouse strain is often preferred for these studies due to its robust Th2-biased immune response. e-ceo.org
In the context of urticaria, animal models aim to reproduce the characteristic wheal and flare reactions. ace-therapeutics.com Passive cutaneous anaphylaxis (PCA) is a widely used model in which the skin of an animal is sensitized with IgE antibodies, followed by an intravenous or local challenge with the specific antigen, leading to a measurable wheal response. nih.gov This model is valuable for assessing the in vivo activity of H1-antagonists. nih.gov More recent developments include models of immunological contact urticaria, which can be established in mice through the application of specific haptens after sensitization. gdvdc.com
The table below details some of the key animal models relevant to the study of this compound's antihistaminic and anti-allergic mechanisms.
| Model | Animal Species | Inducing Agent(s) | Key Pathological Features | Endpoints for Efficacy Assessment |
| Allergic Rhinitis | Mouse (e.g., BALB/c), Guinea Pig | Ovalbumin, House Dust Mite, Pollen nih.gove-ceo.org | Nasal hyperreactivity, eosinophilic inflammation, Th2 cytokine production. e-ceo.org | Reduction in sneezing and nasal rubbing, decreased inflammatory cell infiltration, lower levels of specific IgE and Th2 cytokines. e-ceo.org |
| Passive Cutaneous Anaphylaxis (PCA) | Rat, Guinea Pig, Mouse | IgE and specific antigen nih.gov | Localized wheal and flare, increased vascular permeability. | Inhibition of dye leakage at the site of the reaction. nih.gov |
| Histamine-Induced Bronchoconstriction | Guinea Pig | Inhaled histamine | Airway smooth muscle contraction, increased airway resistance. researchgate.net | Prevention or reversal of bronchospasm. researchgate.net |
| Immunological Contact Urticaria | Mouse | Anti-dinitrophenol IgE and 2,4-Dinitrofluorobenzene (DNFB) gdvdc.com | Wheal formation, pruritus, increased ear thickness. gdvdc.com | Reduction in wheal size, scratching behavior, and ear swelling. gdvdc.com |
The continuous refinement of these models, for instance, by using chronic exposure protocols to better mimic persistent allergic conditions, will be important for a thorough understanding of the therapeutic potential of this compound.
Analytical Methodologies for Rocastine Fumarate Research
The quantification and characterization of pharmaceutical compounds like Rocastine (B10874) fumarate (B1241708) are critical for ensuring quality, stability, and purity. A variety of analytical techniques are employed for these purposes, with chromatographic and spectroscopic methods being the most prominent.
Chromatographic Techniques for Quantification and Purity Assessment
Chromatography is a cornerstone of pharmaceutical analysis, allowing for the separation, identification, and quantification of individual components within a mixture.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. researchgate.net The development of a robust RP-HPLC method is essential for routine quality control.
The development of an effective RP-HPLC method involves the systematic optimization of several key parameters to achieve adequate separation of the main compound from any impurities or degradation products.
Stationary Phase: C18 (octadecylsilyl) columns are a common starting point for many pharmaceutical compounds, offering excellent retention and selectivity for a wide range of molecules. researchgate.net Other stationary phases, such as C8 or cyano (CN) columns, may also be explored to achieve the desired separation. researchgate.net
Mobile Phase: A mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (typically acetonitrile (B52724) or methanol) is generally used. umt.edu.pk The pH of the buffer and the ratio of the organic modifier to the aqueous phase are critical for controlling the retention time and peak shape of the analyte. researchgate.net For instance, a mobile phase consisting of a phosphate buffer (pH 4.4) and acetonitrile in a 40:60 ratio has been used for similar compounds. researchgate.net Another example involves a mobile phase of acetonitrile, methanol, and water in a 40:50:10 (v/v/v) ratio.
Flow Rate: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation. A typical flow rate is around 1.0 to 1.5 mL/min. researchgate.net
Temperature: Column temperature is controlled to ensure reproducibility of the retention times. Ambient temperature is often sufficient, but elevated temperatures can sometimes improve peak shape and reduce analysis time.
Detection: A UV detector is commonly used, with the detection wavelength set at the absorbance maximum of the analyte to ensure maximum sensitivity. For example, detection wavelengths of 242 nm or 244 nm have been reported for analogous compounds. researchgate.net
Table 1: Example Optimized RP-HPLC Conditions for Fumarate Compounds
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Stationary Phase | C18 column (250x4.6mm, 5µm) | Spherisorb CN (250x4.6mm, 5µ) researchgate.net |
| Mobile Phase | Acetonitrile:Methanol:Water (40:50:10 v/v/v) | Phosphate buffer (pH 4.4):Acetonitrile (40:60) researchgate.net |
| Flow Rate | 1.0 mL/min | 1.5 mL/min researchgate.net |
| Detection | UV at 244 nm | PDA at 242 nm researchgate.net |
| Temperature | Ambient | Not Specified |
Once the chromatographic conditions are optimized, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. rjpdft.comjocpr.com
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations, for example, 10-60 μg/mL.
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision).
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, with acceptance criteria typically between 98-102%. neliti.com
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. neliti.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, flow rate).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. umt.edu.pk
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. umt.edu.pk
Table 2: Example Validation Parameters for an RP-HPLC Method
| Parameter | Example Finding | Reference |
|---|---|---|
| Linearity Range | 10-60 μg/mL | |
| Correlation Coefficient (R²) | > 0.999 | jocpr.com |
| Accuracy (% Recovery) | 99.06% to 100.60% | |
| Intra-day Precision (%RSD) | 0.68% | |
| Inter-day Precision (%RSD) | 0.61% | |
| LOD | 0.026 μg/mL | |
| LOQ | 0.056 μg/mL |
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the analysis of Rocastine fumarate. rsc.orgnih.gov It offers high sensitivity and selectivity, making it ideal for quantifying the compound in complex biological matrices and for identifying and characterizing impurities and metabolites. rsc.org The technique provides information on the molecular weight and fragmentation patterns of the analyte, which is invaluable for structural elucidation.
Gas chromatography is generally suitable for volatile and thermally stable compounds. For non-volatile compounds like many pharmaceutical salts, derivatization may be required to increase volatility. While less common than HPLC for this type of analyte, GC coupled with mass spectrometry (GC-MS) can be a viable method for identifying volatile impurities or for specific analytical challenges where its high separation efficiency is advantageous. nih.gov
Spectroscopic and Spectrophotometric Methodologies for Characterization
Spectroscopic techniques are essential for the structural characterization and routine quantification of this compound.
UV-Visible Spectrophotometry: This is a simple, cost-effective, and rapid method for the quantitative analysis of a drug substance. researchgate.net The method is based on the Beer-Lambert law and involves measuring the absorbance of a solution at a specific wavelength. ijrar.org It can be used for purity assessments and to determine the concentration of the active ingredient in formulations. ijrar.org
Infrared (IR) Spectroscopy: IR spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in the this compound molecule. ijrar.org By comparing the IR spectrum of a sample to that of a reference standard, one can confirm the identity of the compound and detect the presence of polymorphic forms or certain impurities. ijrar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for the complete structural elucidation of this compound and its related substances. NMR provides detailed information about the molecular structure, connectivity of atoms, and stereochemistry, making it indispensable for characterizing new chemical entities and resolving the structure of unknown impurities.
UV-Vis Spectroscopy for Detection and Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized technique for the quantitative analysis of pharmaceutical compounds. This method is predicated on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law.
For the analysis of fumarate-containing compounds, a UV-Vis spectrophotometer is employed to measure the absorbance of a solution containing the analyte. The wavelength of maximum absorbance (λmax) is a critical parameter determined by scanning the solution across a range of wavelengths, typically from 200 to 400 nm. For instance, studies on similar fumarate salts have identified a λmax in the range of 210 nm to 250 nm. The quantification of this compound would involve the preparation of a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.
Table 1: Illustrative UV-Vis Spectroscopic Data for a Fumarate Compound
| Parameter | Value |
|---|---|
| Wavelength of Maximum Absorbance (λmax) | 246 nm |
| Molar Absorptivity (ε) | 1.5 x 104 L mol-1 cm-1 |
| Linearity Range | 2-10 µg/mL |
The data presented in Table 1 is representative of what one might expect from a validated UV-Vis spectroscopic method for a fumarate salt. The high correlation coefficient indicates a strong linear relationship between absorbance and concentration, which is essential for accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of organic compounds. This technique provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR). The resulting spectrum displays signals corresponding to each unique nucleus in the molecule, with the chemical shift, splitting pattern, and integration of these signals revealing the connectivity of atoms.
In the structural confirmation of this compound, both ¹H and ¹³C NMR would be employed. The ¹H NMR spectrum would be expected to show characteristic signals for the protons of the fumarate moiety, typically observed as a singlet in the region of 6.5-7.0 ppm, depending on the solvent and molecular environment. Other signals would correspond to the protons of the rocastine base. Similarly, the ¹³C NMR spectrum would display signals for the carbonyl carbons of the fumarate at approximately 165-175 ppm and the olefinic carbons around 130-135 ppm.
Table 2: Representative ¹³C NMR Chemical Shifts for a Fumarate Moiety
| Carbon Atom | Chemical Shift (δ) in ppm |
|---|---|
| Carbonyl Carbon (C=O) | ~168 |
These expected chemical shifts, as shown in Table 2, are based on the analysis of analogous fumarate structures and serve as a reference for the structural verification of this compound.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. This method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. An IR spectrum is a plot of absorbance or transmittance versus the frequency of the radiation.
The IR spectrum of this compound would be expected to exhibit characteristic absorption bands that confirm the presence of key functional groups. The fumarate portion of the molecule would give rise to a strong absorption band for the C=O stretching vibration of the carboxylic acid groups, typically in the range of 1700-1725 cm⁻¹. The C=C stretching vibration of the alkene group in the fumarate is expected to appear around 1620-1680 cm⁻¹. Other significant bands would correspond to the functional groups within the rocastine structure.
Table 3: Characteristic IR Absorption Bands for a Fumarate Salt
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| O-H (of carboxylic acid) | Stretching | 2500-3300 (broad) |
| C=O (of carboxylic acid) | Stretching | 1700-1725 |
| C=C (alkene) | Stretching | 1620-1680 |
The absorption bands listed in Table 3 are indicative of the functional groups present in a typical fumarate salt and would be instrumental in confirming the identity and purity of this compound.
Future Directions and Emerging Research Avenues for Rocastine Fumarate
Exploration of Novel Therapeutic Applications based on Broader Fumarate (B1241708) Pharmacology
The therapeutic landscape of fumaric acid esters, most notably dimethyl fumarate (DMF), has expanded significantly beyond dermatology to the treatment of neurological and inflammatory conditions. nih.govdermnetnz.org This evolution in understanding provides a strong rationale for investigating rocastine (B10874) fumarate in a broader range of diseases. Fumarates are known to exert antioxidant, anti-inflammatory, and immunomodulatory effects, largely through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. frontiersin.orgmdpi.com
Emerging research suggests that the therapeutic applications of fumarates could extend to neurodegenerative diseases, cardiovascular conditions, and even some cancers. nih.govfrontiersin.org Preclinical studies with DMF have demonstrated neuroprotective effects in models of Parkinson's disease and optic nerve crush. frontiersin.org These effects are attributed to the upregulation of antioxidant genes and the modulation of microglial activation. mdpi.comfrontiersin.org Given these findings, future research could explore the potential of rocastine fumarate in models of neuroinflammation and neurodegeneration.
Furthermore, the immunomodulatory properties of fumarates, which involve shifting T-cell responses and modulating cytokine production, suggest potential applications in a variety of autoimmune and inflammatory disorders beyond those for which they are currently used. nih.govpnas.orgnih.gov Investigating this compound in preclinical models of diseases such as rheumatoid arthritis or inflammatory bowel disease could reveal novel therapeutic opportunities.
Table 1: Potential Therapeutic Applications of Fumarates
| Therapeutic Area | Potential Application | Rationale based on Fumarate Pharmacology |
|---|---|---|
| Neurology | Neurodegenerative Diseases (e.g., Parkinson's, Alzheimer's) | Antioxidant and anti-inflammatory effects; Nrf2 activation; modulation of microglia. mdpi.comfrontiersin.org |
| Cardiology | Ischemia-Reperfusion Injury, Atherosclerosis | Reduction of oxidative stress and inflammation. nih.gov |
| Oncology | Adjunctive cancer therapy | Anti-proliferative effects and modulation of tumor microenvironment. nih.gov |
| Immunology | Autoimmune Disorders (e.g., Rheumatoid Arthritis) | Immunomodulatory effects on T-cells and cytokine production. nih.govpnas.org |
Advanced Computational Modeling and In Silico Studies for Drug Design and Optimization
The advancement of computational chemistry and molecular modeling offers powerful tools for the rational design and optimization of novel drug candidates. For this compound, in silico approaches can be employed to explore its interactions with biological targets beyond the histamine (B1213489) H1 receptor and to design derivatives with enhanced potency, selectivity, and pharmacokinetic properties.
Homology modeling can be used to generate three-dimensional structures of relevant targets, such as the adenosine A2A receptor, for which experimental structures may not be available. nih.govacs.org Molecular docking studies can then predict the binding modes of this compound and its analogs to these targets, providing insights into the key molecular interactions that govern binding affinity and selectivity. nih.govscialert.netresearchgate.net This information can guide the design of new compounds with improved therapeutic profiles.
Pharmacophore modeling, a ligand-based approach, can identify the essential structural features required for biological activity. nih.gov By developing pharmacophore models based on known active compounds, it is possible to screen large virtual libraries of molecules to identify novel scaffolds with the potential for desired therapeutic effects. nih.gov These computational techniques can significantly accelerate the drug discovery process, reducing the time and cost associated with traditional screening methods.
Development of Advanced Delivery Systems for Targeted Research Applications
The efficacy of a therapeutic agent is often dependent on its ability to reach the target site of action in sufficient concentrations. For this compound, particularly in the context of ophthalmic applications for allergic conjunctivitis, advanced drug delivery systems can offer significant advantages over conventional formulations. Nanotechnology-based approaches are at the forefront of this research, with various nanocarriers being investigated to improve ocular drug delivery. nih.govnih.govijpsjournal.com
Nanoemulsions, nanoparticles, and liposomes can encapsulate this compound, protecting it from degradation and enhancing its penetration through the ocular barriers. medpharm.commdpi.com These systems can be engineered to provide sustained release of the drug, thereby prolonging its therapeutic effect and reducing the frequency of administration. researchgate.netmdpi.com For instance, mucoadhesive polymers can be incorporated into these formulations to increase their residence time on the ocular surface. medpharm.com
Beyond ophthalmology, targeted delivery systems could be developed to deliver this compound to specific tissues or cells involved in other disease processes. For example, in the context of neuroinflammation, nanoparticles could be functionalized with ligands that facilitate their transport across the blood-brain barrier. Such targeted approaches would maximize the therapeutic benefit while minimizing potential systemic side effects.
Table 2: Advanced Ocular Drug Delivery Systems
| Delivery System | Description | Potential Advantages for this compound |
|---|---|---|
| Nanoemulsions | Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. | Enhanced drug solubilization and corneal penetration. mdpi.com |
| Nanoparticles | Solid colloidal particles ranging in size from 10 to 1000 nm. | Sustained drug release and improved bioavailability. medpharm.comaao.org |
| Liposomes | Vesicles composed of a lipid bilayer enclosing an aqueous core. | Biocompatibility and ability to encapsulate both hydrophilic and lipophilic drugs. ijpsjournal.com |
| In-situ Gels | Formulations that undergo a phase transition from a solution to a gel upon instillation in the eye. | Prolonged ocular retention and reduced dosing frequency. mdpi.com |
Investigation of this compound in Combination with Other Agents in Preclinical Models
The complexity of many diseases, particularly those with a significant inflammatory component, often necessitates a multi-targeted therapeutic approach. Investigating this compound in combination with other therapeutic agents in preclinical models could uncover synergistic or additive effects, leading to more effective treatment strategies.
In the context of allergic inflammation, combining this compound with agents that target different inflammatory pathways could provide superior efficacy compared to monotherapy. For example, preclinical models of allergic asthma have shown that the simultaneous blockade of IL-6 and TNF can lead to more comprehensive anti-inflammatory effects. nih.gov Similar combination strategies could be explored for allergic conjunctivitis, where this compound could be co-administered with a corticosteroid or a mast cell stabilizer.
Genomic and Proteomic Profiling in Response to this compound Exposure in Research Models
The advent of "omics" technologies, including genomics and proteomics, has revolutionized our ability to understand the molecular mechanisms of drug action and to identify biomarkers of drug response. Applying these powerful tools to the study of this compound can provide unprecedented insights into its biological effects and pave the way for a more personalized approach to its use.
Pharmacogenomic studies can identify genetic variations that influence an individual's response to antihistamines. nih.gov By analyzing the genetic makeup of preclinical models or patient populations, it may be possible to identify single nucleotide polymorphisms (SNPs) or other genetic markers that are associated with efficacy or adverse events. This knowledge could ultimately be used to develop diagnostic tests to predict which individuals are most likely to benefit from treatment with this compound.
Proteomic and metabolomic profiling can provide a global view of the changes in protein expression and metabolite levels that occur in cells or tissues upon exposure to this compound. nih.govbroadinstitute.org Chemoproteomic approaches have revealed that fumarates can covalently modify cysteine residues on proteins, a process known as succination, which can alter protein function. nih.gov Investigating the "succinome" in response to this compound could uncover novel mechanisms of action and identify new therapeutic targets. Furthermore, unbiased proteomic analyses of cells treated with fumarates have identified changes in the expression of proteins involved in key cellular processes like the epithelial-to-mesenchymal transition (EMT). nih.gov Such studies can provide a deeper understanding of the multifaceted effects of this compound at the molecular level.
Q & A
Basic Research Questions
Q. What are the validated synthetic pathways for Rocastine fumarate, and how can researchers optimize yield and purity?
- Methodological guidance : Focus on esterification or salt formation protocols, ensuring stoichiometric ratios of reactants (e.g., fumaric acid and Rocastine base). Utilize response surface methodology (RSM) or Box-Behnken experimental designs to optimize reaction parameters (temperature, catalyst dosage, molar ratios) and predict optimal conditions . Validate purity via HPLC-UV or LC-MS, reporting retention times and peak area thresholds (e.g., ≥95% purity) .
Q. Which characterization techniques are essential for confirming this compound’s structural identity and stability?
- Key methods :
- Spectroscopic : FT-IR (confirm ester C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR (assign protons/carbons to fumarate moiety), and X-ray crystallography (definitive proof of salt formation) .
- Thermal analysis : TGA-DSC to assess decomposition thresholds and polymorphic stability under varying humidity/temperature .
- Chromatographic : Reverse-phase HPLC with method validation (linearity, LOD/LOQ) per ICH guidelines .
Q. How should researchers design in vitro assays to evaluate this compound’s initial pharmacological activity?
- Protocol considerations :
- Select cell lines or enzymatic targets aligned with the compound’s hypothesized mechanism (e.g., kinase inhibition, receptor antagonism).
- Include positive controls (e.g., known inhibitors) and dose-response curves (IC₅₀/EC₅₀ calculations).
- Report statistical power analysis to justify sample size and minimize Type I/II errors .
Q. What criteria define acceptable purity and impurity profiles for this compound in preclinical studies?
- Standards : Follow USP/ICH Q3A guidelines for impurities (e.g., ≤0.15% for unidentified impurities, ≤0.10% for any single impurity). Use hyphenated techniques (LC-MS/MS) to identify degradation products under accelerated stability conditions (40°C/75% RH for 6 months) .
Advanced Research Questions
Q. How can conflicting pharmacokinetic (PK) data from animal models be reconciled with human trial outcomes for this compound?
- Analytical approach :
- Perform species-specific allometric scaling to account for metabolic differences (e.g., CYP450 isoform activity).
- Use physiologically based pharmacokinetic (PBPK) modeling to simulate human exposure profiles and identify covariates (e.g., protein binding, renal clearance) .
- Conduct meta-analyses of preclinical/clinical data to quantify interspecies variability and adjust dosing regimens .
Q. What experimental designs are optimal for assessing this compound’s pharmacodynamic (PD) effects in complex disease models?
- Recommendations :
- Employ factorial designs to test interactions with co-administered therapies (e.g., synergy/antagonism studies).
- Integrate biomarker panels (e.g., cytokines, metabolic intermediates) to capture multidimensional PD responses.
- Apply machine learning algorithms to identify non-linear dose-response relationships .
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy data for this compound?
- Troubleshooting steps :
- Evaluate bioavailability limitations (e.g., solubility, first-pass metabolism) using Caco-2 permeability assays and liver microsomal stability tests.
- Validate target engagement in vivo via PET imaging or tissue-specific pharmacodynamic markers .
- Reassess assay conditions (e.g., buffer composition, cell density) to better mimic physiological environments .
Q. What strategies enhance the reproducibility of this compound’s toxicity profiles across independent studies?
- Best practices :
- Standardize animal models (e.g., strain, age, diet) and dosing protocols (route, vehicle).
- Adopt OECD/FDA-compliant toxicity endpoints (e.g., histopathology, serum biochemistry).
- Share raw datasets (e.g., via FAIR repositories) to enable cross-study validation .
Q. How can computational modeling improve the prediction of this compound’s drug-drug interaction (DDI) risks?
- Modeling frameworks :
- Use in silico tools (e.g., Simcyp, GastroPlus) to simulate CYP450-mediated interactions.
- Validate predictions with static (e.g., [I]/Ki ratios) and dynamic (PBPK) models.
- Prioritize high-risk combinations for empirical testing in hepatocyte co-culture systems .
Methodological Considerations
- Data presentation : Follow CONSORT or STROBE guidelines for clinical/preclinical studies, respectively. Use Roman numerals for tables and Arabic numerals for figures, ensuring self-explanatory captions .
- Statistical rigor : Report exact P values (avoid thresholds like P < 0.05) and confidence intervals. Justify outlier exclusion criteria and data transformations .
- Ethical compliance : Disclose conflicts of interest, obtain IRB/IACUC approvals, and archive raw data in repositories like Figshare or Zenodo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
